molecular formula C16H12N2O2 B2564085 (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide CAS No. 109314-45-6

(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide

Cat. No.: B2564085
CAS No.: 109314-45-6
M. Wt: 264.284
InChI Key: SJOFTAHNDSJAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide is a chemical compound featuring a cyanoacrylamide core, a privileged structure in medicinal chemistry known for its versatile biological activities. This scaffold is frequently explored in the design and synthesis of novel molecules with potential therapeutic effects, particularly as a key intermediate for constructing more complex heterocyclic systems . Compounds within this chemical class have demonstrated significant research value in preclinical studies for anti-inflammatory and antitumor applications . Researchers have found that structurally similar (E)-2-cyano-N,3-diphenylacrylamide derivatives exhibit promising anti-inflammatory properties by significantly reducing the production of key mediators like nitrite, IL-1β, and TNF-α in vitro. In vivo studies on such analogues have shown potent anti-edematogenic activity and the ability to reduce leukocyte migration, suggesting potential for treating inflammatory diseases . Molecular docking studies indicate that these compounds may exert their effects by targeting enzymes like LT-A4-H, PDE4B, and iNOS . Furthermore, cyanoacrylamide-based scaffolds serve as key precursors for synthesizing diverse polyfunctionally substituted heterocycles, including thiophene, pyrazole, and pyridine derivatives, which have shown in vitro antiproliferative activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . The compound can typically be synthesized via a Knoevenagel condensation reaction between an appropriate aldehyde and 2-cyanoacetamide under basic conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-13(16(18)19)9-12-5-4-8-15(10-12)20-14-6-2-1-3-7-14/h1-10H,(H2,18,19)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOFTAHNDSJAQA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109314-45-6
Record name 2-CYANO-3-(3-PHENOXYPHENYL)ACRYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide typically involves the reaction of 3-phenoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(3-phenoxyphenyl)acrylonitrile. This intermediate is then subjected to an amidation reaction with an appropriate amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing the phenoxy group.

Scientific Research Applications

(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (C3 Position) Amide Group Key Properties/Applications References
(2E)-2-Cyano-3-(3-phenoxyphenyl)prop-2-enamide C₁₆H₁₂N₂O₂ 3-Phenoxyphenyl –CONH₂ N/A (Theoretical based on analogs)
Entacapone C₁₄H₁₅N₃O₅ 3,4-Dihydroxy-5-nitrophenyl –N(C₂H₅)₂ COMT/MPC inhibitor (Parkinson’s)
5b () C₁₇H₁₃N₃O₃S 4-Methoxyphenyl –NHSO₂C₆H₅ High yield (90%), mp 292°C
(2E)-2-Cyano-3-(thiophen-3-yl)prop-2-enamide C₈H₆N₂OS Thiophen-3-yl –CONH₂ Lower molecular weight, heterocyclic
36a () C₂₃H₁₅N₃OS Naphthalen-2-yl –N–C₃H₃S(CN) Antiproliferative activity

Electronic and Steric Modifications

  • Entacapone: The 3,4-dihydroxy-5-nitrophenyl group introduces strong electron-withdrawing effects (nitro) and hydrogen-bonding capacity (hydroxyls), critical for binding to COMT’s active site .
  • Compound 5b : The 4-methoxyphenyl and sulfamoylphenyl groups enhance polarity and hydrogen-bonding capacity, contributing to its high melting point (292°C) .
  • Thiophene Derivative () : Replacement of phenyl with thiophene reduces aromatic π-surface area, which may decrease π-π stacking interactions but improve membrane permeability .

Physical and Chemical Properties

  • Melting Points : Sulfamoylphenyl derivatives (e.g., 5b, 5c) exhibit high melting points (>286°C) due to hydrogen bonding and crystallinity, whereas thiophene analogs likely have lower melting points .
  • Solubility: The 3-phenoxyphenyl group’s hydrophobicity may reduce aqueous solubility compared to Entacapone’s polar nitro and hydroxyl groups .

Biological Activity

(2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12N2O2. Its structure can be represented as follows:

  • SMILES : C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)N
  • InChI : InChI=1S/C16H12N2O2/c17-11-13(16(18)19)9-12-5-4-8-15(10-12)20-14-6-2-1-3-7-14/h1-10H,(H2,18,19)/b13-9+

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The exact mechanisms are still under investigation, but it is believed that the compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival.

Anticancer Potential

The compound has also been explored for its anticancer properties . Preliminary assays suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways. For instance, studies have indicated that this compound can modulate the expression of genes involved in cell proliferation and survival, potentially through interactions with the JAK/STAT signaling pathway .

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
  • Receptor Interaction : It could bind to specific cellular receptors, altering their activity and affecting downstream signaling pathways.
  • Cell Cycle Modulation : Evidence suggests it might affect the cell cycle progression in cancer cells, leading to increased apoptosis.

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of this compound, various bacterial strains were tested using broth microdilution methods. The results indicated significant inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Efficacy

A separate study evaluated the anticancer potential using human breast cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM after 48 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound promotes programmed cell death in malignancies .

Data Table

Biological ActivityTest Organism/Cell LineConcentrationResult
AntimicrobialStaphylococcus aureus10 µg/mLSignificant inhibition
AntimicrobialEscherichia coli10 µg/mLSignificant inhibition
AnticancerBreast cancer cells25 µMReduced viability; increased apoptosis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving substitution, reduction, and condensation reactions. For example, nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo substitution with phenoxy groups under alkaline conditions, followed by reduction using iron powder in acidic media to yield aniline intermediates. Subsequent condensation with cyanoacetic acid using carbodiimide-based coupling agents (e.g., DCC or EDCI) facilitates enamide formation . Similar protocols are validated for structurally related cyano-enamide derivatives .

Q. How can the stereochemical configuration (E/Z isomerism) of the compound be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry. Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures and generating 3D representations . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments or coupling constant analysis in 1^1H NMR can differentiate E/Z isomers based on spatial proximity of substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) groups.
  • 1^1H/13^{13}C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and substituent-specific shifts (e.g., phenoxy vs. cyano groups).
  • HRMS : Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. These properties correlate with reactivity and potential biological interactions (e.g., binding affinity to enzymes). Quantum chemical computations also aid in interpreting UV-Vis spectra by simulating electronic transitions .

Q. What strategies resolve contradictions in crystallographic data for cyano-enamide derivatives?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from experimental resolution or dynamic disorder. Use high-resolution synchrotron data (≤0.8 Å) and iterative refinement in SHELXL to minimize errors. For ambiguous cases, cross-validate with spectroscopic data (e.g., Raman for bond vibrations) or alternate software like Olex2 .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) involve HPLC monitoring of degradation products under stress conditions (e.g., 40°C/75% RH for 6 months). Nitro group reduction or hydrolysis of the enamide bond are common degradation pathways; mass spectrometry identifies major degradants .

Q. What in vitro assays evaluate the compound’s bioactivity, and how are false positives mitigated?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-factor validation to ensure signal robustness.
  • Cytotoxicity : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Include controls for solvent interference (e.g., DMSO ≤0.1% v/v) .

Q. How can regioselective functionalization of the phenoxy ring be achieved?

  • Methodological Answer : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) enables selective substitution. Alternatively, transition-metal catalysis (Pd-catalyzed C–H activation) introduces halogen or nitro groups at specific positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.